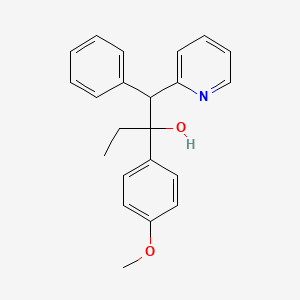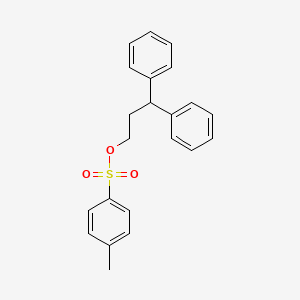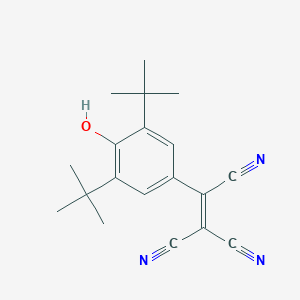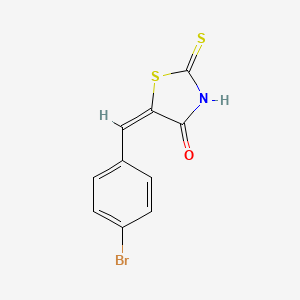
2-(4-Methoxyphenyl)-1-phenyl-1-(pyridin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a pyridinyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a Michael addition with 2-pyridinecarboxaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)ethanol
- 2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)propane
Uniqueness
2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
16164-60-6 |
|---|---|
分子式 |
C22H23NO2 |
分子量 |
333.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1-phenyl-1-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C22H23NO2/c1-3-22(24,18-12-14-19(25-2)15-13-18)21(17-9-5-4-6-10-17)20-11-7-8-16-23-20/h4-16,21,24H,3H2,1-2H3 |
InChIキー |
AAIGFEFEYXEACA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OC)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)
![{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone](/img/structure/B11997647.png)


![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)
![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)
![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)
